5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. One common method includes the difluoromethylation of heterocycles via a radical process . The reaction conditions typically involve the use of radical initiators and specific catalysts to achieve the desired difluoromethylation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Known for its use in the synthesis of tetrahydropteroic acid derivatives.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Investigated for their antitubercular activity.
The uniqueness of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H17F2N3O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3O2S/c1-25-9-5-8-23-16-14(17(24)22-18(23)26)12(15(19)20)10-13(21-16)11-6-3-2-4-7-11/h2-4,6-7,10,15H,5,8-9H2,1H3,(H,22,24,26) |
InChI Key |
FMTSXTRSHLGWNH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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